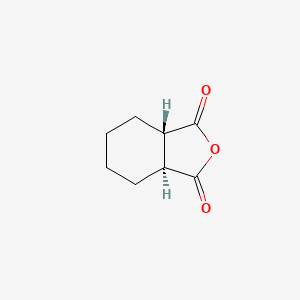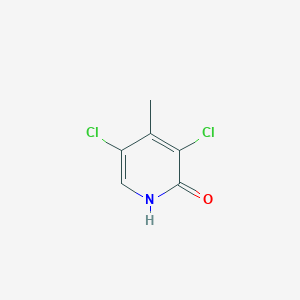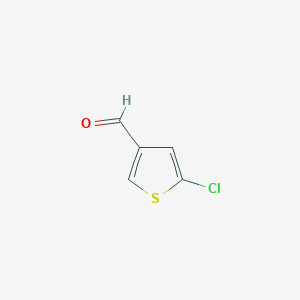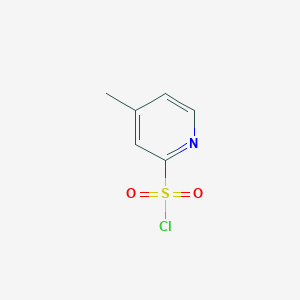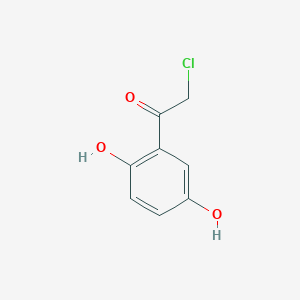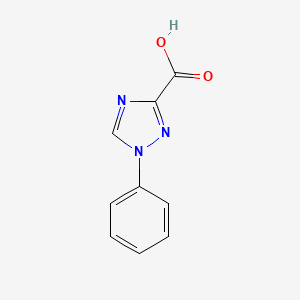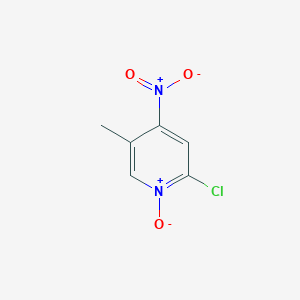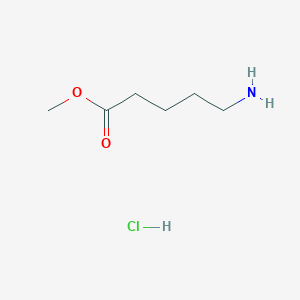
Methyl 5-aminopentanoate hydrochloride
Vue d'ensemble
Description
Methyl 5-aminopentanoate hydrochloride, also known as Methyl 5-Aminopentanoate HCl, is a chemical compound with the molecular formula C6H14ClNO2 . It has an average mass of 167.634 Da and a monoisotopic mass of 167.071304 Da . This compound is typically a solid and can range in color from white to off-white .
Molecular Structure Analysis
The systematic name for Methyl 5-aminopentanoate hydrochloride is Methyl 5-aminopentanoate hydrochloride (1:1). The SMILES representation is COC(=O)CCCCN.Cl and the standard InChI is InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H .Physical And Chemical Properties Analysis
Methyl 5-aminopentanoate hydrochloride has a melting point of 145.5-147℃. It is slightly soluble in DMSO, Ethanol, and Methanol. It should be stored in an inert atmosphere, preferably under -20°C .Applications De Recherche Scientifique
Synthesis of Amino Acids and Derivatives Methyl 5-aminopentanoate hydrochloride is instrumental in synthesizing various amino acids and their derivatives. For instance, studies have explored its use in creating 4-oxo-5-aminopentanoic acid hydrochloride and L-forms of 2-amino-5-arylpentanoic acids, which are significant in the field of organic chemistry and biochemical research (Zav’yalov & Zavozin, 1987); (Shimohigashi, Lee, & Izumiya, 1976).
Study of Chemical Reactions and Mechanisms Research has been conducted on the competitive intramolecular aminolysis involving methyl 5-aminopentanoate hydrochloride. This research provides insights into the relative rates of ring closures in chemical reactions, contributing to a deeper understanding of organic reaction mechanisms (Patterson, Depree, Zender, & Morris, 1994).
Development of Anticancer Compounds Methyl 5-aminopentanoate hydrochloride plays a role in synthesizing amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have shown potential as anticancer drugs, demonstrating significant cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Electrosynthesis Studies The compound has been studied in electrosynthesis, particularly in the electroreduction of methyl 5-nitro-4-oxopentanate. This research provides valuable insights into the synthesis of hydrochloride salts via electrochemical methods, broadening the scope of its applications in synthetic chemistry (Konarev, Lukyanets, & Negrimovskii, 2007).
Role in Neurochemistry Methyl 5-aminopentanoate hydrochloride has been studied for its role in neurochemistry, particularly in the synthesis of 5-aminopentanoic acid in the brain. This research sheds light on the biochemical pathways and the potential effects of related compounds on neurological functions (Callery & Geelhaar, 1985).
Development of pH Probes Studies have shown the use of methyl 5-aminopentanoate hydrochloride in the development of highly water-soluble fluorescent and colorimetric pH probes. These probes are significant for monitoring pH levels in various applications, including biological and chemical research (Diana, Caruso, Tuzi, & Panunzi, 2020).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
methyl 5-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIZCQRTPAOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546357 | |
| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopentanoate hydrochloride | |
CAS RN |
29840-56-0 | |
| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

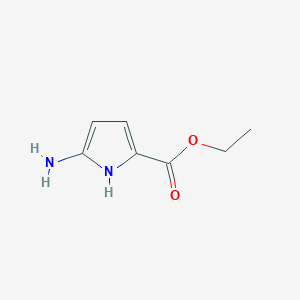
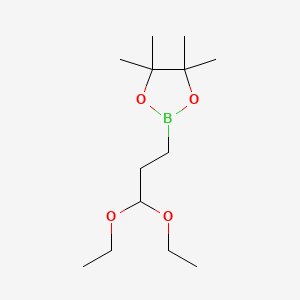
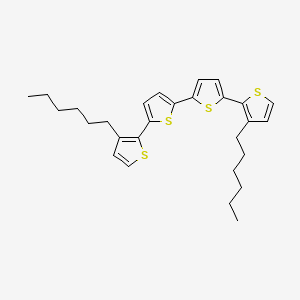
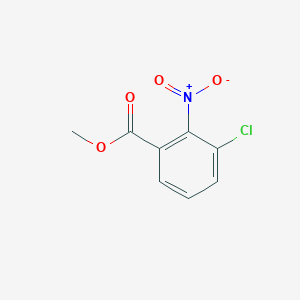
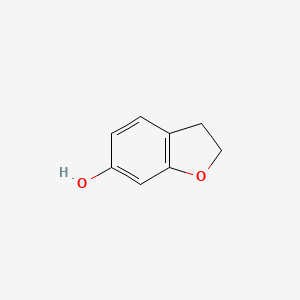
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
